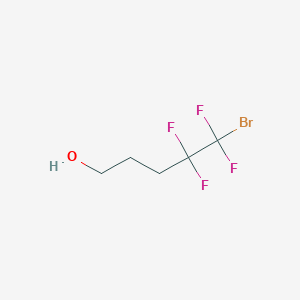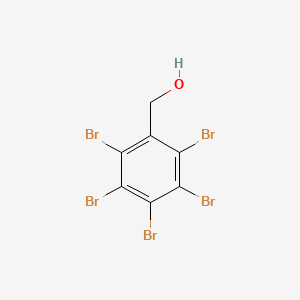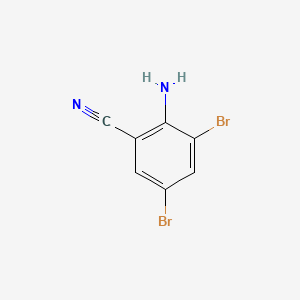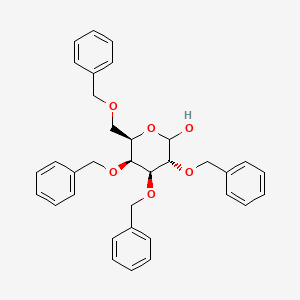
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol typically involves the reaction of 5-bromo-4,4,5,5-tetrafluoropentanoic acid with a reducing agent to yield the desired alcohol . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-4,4,5,5-tetrafluoropentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable intermediates in various chemical reactions . The hydroxyl group (-OH) allows for hydrogen bonding and interactions with biological molecules, making it useful in biochemical studies .
Comparison with Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol can be compared with other similar compounds such as:
5-Bromo-4,4,5,5-tetrafluoropentanoic acid: This compound is the oxidized form of this compound and shares similar reactivity but lacks the hydroxyl group.
4,4,5,5-Tetrafluoropentan-1-ol:
5-Chloro-4,4,5,5-tetrafluoropentan-1-ol: This compound has a chlorine atom instead of bromine, which can lead to different reactivity and uses in chemical synthesis.
These comparisons highlight the unique properties of this compound, particularly its combination of bromine and fluorine atoms, which contribute to its distinct reactivity and applications .
Properties
IUPAC Name |
5-bromo-4,4,5,5-tetrafluoropentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF4O/c6-5(9,10)4(7,8)2-1-3-11/h11H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZAVKMARQFPHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371319 |
Source


|
| Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
222725-20-4 |
Source


|
| Record name | 5-bromo-4,4,5,5-tetrafluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1363380.png)








